An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally verified spectral data for this specific molecule, this document presents and analyzes high-quality predicted NMR data. The guide elucidates the principles behind chemical shift and coupling constant assignments, discusses the influence of substituents on the pyrrolopyridine core, and provides a detailed, field-proven protocol for the acquisition of high-resolution NMR spectra for this class of compounds. The content is structured to provide both a theoretical foundation and practical guidance for researchers engaged in the synthesis and characterization of novel heterocyclic entities.
Introduction: The Structural Significance of the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine scaffold, an isomer of the more common 7-azaindole, is a privileged heterocyclic motif found in a variety of biologically active molecules. The fusion of a pyrrole and a pyridine ring creates a unique electronic architecture that is amenable to diverse chemical modifications, making it a valuable building block in drug discovery. Accurate structural elucidation is a critical prerequisite for understanding structure-activity relationships (SAR) and for the development of new chemical entities. NMR spectroscopy stands as the cornerstone technique for the unambiguous confirmation of the constitution and substitution pattern of such molecules.
This guide focuses on 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, a derivative whose bromine atom provides a handle for further functionalization via cross-coupling reactions, while the methyl group subtly modulates the electronic properties of the pyrrole ring. A thorough understanding of its NMR spectral features is paramount for any researcher working with this compound or its analogs.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the lack of publicly available experimental spectra for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, the following data has been generated using advanced NMR prediction algorithms.[1][2][3] These computational tools leverage extensive databases of experimentally recorded spectra and sophisticated models of substituent effects to provide highly accurate estimations of chemical shifts and coupling constants.[1] The predicted data serves as a robust reference for spectral assignment and interpretation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine in a standard deuterated solvent like DMSO-d₆ is summarized in the table below. The choice of solvent can influence chemical shifts, particularly for labile protons like N-H.[4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-N1 | ~11.5 - 12.0 | broad singlet (br s) | - |
| H-7 | ~8.5 - 8.7 | singlet (s) | - |
| H-4 | ~8.1 - 8.3 | singlet (s) | - |
| H-2 | ~7.4 - 7.6 | singlet (s) | - |
| CH₃ | ~2.2 - 2.4 | singlet (s) | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented below. These values are highly sensitive to the electronic environment of each carbon atom within the heterocyclic framework.[7]
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-7a | ~145 - 148 |
| C-6 | ~142 - 145 |
| C-2 | ~128 - 131 |
| C-3a | ~125 - 128 |
| C-4 | ~120 - 123 |
| C-3 | ~115 - 118 |
| C-5 | ~110 - 113 |
| CH₃ | ~10 - 12 |
In-depth Spectral Analysis and Rationale
The predicted chemical shifts can be rationalized by considering the fundamental principles of NMR spectroscopy and the electronic effects of the substituents on the pyrrolopyridine ring system.[8][9]
Analysis of the ¹H NMR Spectrum
-
N-H Proton (H-N1): The proton on the pyrrole nitrogen is expected to appear as a broad singlet at a significantly downfield chemical shift (δ > 11 ppm).[10] Its broadness is due to quadrupole broadening from the adjacent ¹⁴N atom and potential exchange with residual water in the solvent. This downfield shift is characteristic of N-H protons in aromatic heterocyclic systems.
-
Pyridine Protons (H-7, H-4): The pyridine ring is electron-deficient compared to the pyrrole ring, causing its protons to resonate at lower field.[11] The proton at the C-7 position is adjacent to the electronegative nitrogen atom, leading to a predicted downfield shift. The bromine at C-5 will exert a deshielding effect on the adjacent H-4 proton, also pushing it downfield. The lack of adjacent protons results in both H-4 and H-7 appearing as singlets.
-
Pyrrole Proton (H-2): The pyrrole ring is an electron-rich aromatic system.[8] The proton at C-2 is expected to appear upfield relative to the pyridine protons. The adjacent methyl group at C-3 will have a minor shielding effect.
-
Methyl Protons (CH₃): The protons of the methyl group at C-3 are attached to an sp²-hybridized carbon of the pyrrole ring and are expected to resonate in the range of δ 2.2-2.4 ppm.[12] This signal will appear as a sharp singlet due to the absence of neighboring protons for coupling.
Analysis of the ¹³C NMR Spectrum
The chemical shifts of the carbon atoms are influenced by the electronegativity of the nitrogen atoms and the bromine substituent, as well as by the aromaticity of the fused ring system.[7][13]
-
Quaternary Carbons: The carbons at the ring junctions (C-3a and C-7a) and those bearing substituents (C-3, C-5, and C-6) are quaternary and will not show signals in a standard ¹³C NMR spectrum that is decoupled from protons, but will be visible in a proton-decoupled spectrum. C-7a and C-6, being part of the electron-deficient pyridine ring and adjacent to nitrogen, are shifted furthest downfield.[13] The carbon bearing the bromine atom (C-5) is expected to be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of bromine, though this effect is sometimes counteracted by its electronegativity.
-
Protonated Carbons: The protonated carbons of the pyridine ring (C-4 and C-7) are expected to be downfield of the protonated pyrrole carbon (C-2). The electron-donating nature of the pyrrole nitrogen shields the carbons of that ring relative to the pyridine carbons.[7]
-
Methyl Carbon (CH₃): The methyl carbon will appear at a characteristic upfield chemical shift, typically in the range of δ 10-12 ppm.[13]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR data for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, a standardized and carefully executed protocol is essential.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for heterocyclic compounds and helps in observing exchangeable protons like N-H.[4][14]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[8] For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to compensate for the low natural abundance of the ¹³C isotope.[8]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[14]
NMR Spectrometer Setup and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample characteristics.
Table 3: Typical NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative measurements. |
| Spectral Width | 12-16 ppm | 200-220 ppm | To encompass all expected signals. |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | Time for which the signal is detected. Longer AQ improves resolution. |
| Relaxation Delay (D1) | 1-2 s | 2-5 s | Time between pulses to allow for spin-lattice relaxation. |
| Number of Scans (NS) | 8-16 | 1024-4096 | Number of repetitions to improve the signal-to-noise ratio. |
Visualization of Structure and Workflow
Diagrams are essential for visualizing molecular structures and experimental processes.
Molecular Structure and Atom Numbering
Caption: Molecular structure of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine with IUPAC numbering.
NMR Data Acquisition Workflow
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, grounded in the fundamental principles of NMR spectroscopy. The provided chemical shift tables, in-depth interpretation, and standardized experimental protocols offer a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development. While predicted data is a powerful tool, experimental verification remains the gold standard. The methodologies and analyses presented herein are designed to empower scientists to confidently acquire, interpret, and report the NMR data for this and related heterocyclic compounds, thereby ensuring the integrity and progression of their research endeavors.
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